molecular formula C14H8F3N3O2 B8240340 1-phenyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidine-2,4-dione

1-phenyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B8240340
M. Wt: 307.23 g/mol
InChI Key: JGFLQMXXFYKANA-UHFFFAOYSA-N
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Description

1-phenyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a phenyl group, a trifluoromethyl group, and a pyrido[2,3-d]pyrimidine core

Properties

IUPAC Name

1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)10-7-6-9-11(18-10)20(13(22)19-12(9)21)8-4-2-1-3-5-8/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFLQMXXFYKANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=CC(=N3)C(F)(F)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with trifluoromethylating agents under reflux conditions . The reaction conditions often include the use of solvents such as butanol and catalysts like sodium methoxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-phenyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid to introduce functional groups such as sulfoxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to modify specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl positions.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Benzylamine in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions include sulfoxides, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-phenyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Uniqueness: 1-phenyl-7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidine-2,4-dione stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its biological activity. This makes it a valuable compound for further research and development in various scientific fields.

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